molecular formula C18H26N2O4 B2624296 Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate CAS No. 675834-17-0

Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate

Cat. No.: B2624296
CAS No.: 675834-17-0
M. Wt: 334.416
InChI Key: FZSVWOFPFVPDFN-SFHVURJKSA-N
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Description

“Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C18H26N2O4 . It is also known as “Methyl 3-(Boc-amino)-1-benzylpyrrolidine-3-carboxylate” or "methyl 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O4/c1-18(2,3)24-16(21)19(4)15-10-11-20(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 334.42 . It is stored in the refrigerator and shipped at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, H335, and the precautionary statement is P261 .

Properties

IUPAC Name

methyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(22)19-18(15(21)23-4)10-11-20(13-18)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSVWOFPFVPDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(tert-butoxycarbonylamino)acrylate (16.5 g, 82.0 mmol) and N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (19.5 g, 82.0 mmol) in DCM (400 mL) was added dropwise TFA (0.32 mL) at 0° C. under nitrogen. The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was diluted with DCM, washed with saturated aqueous NaHCO3 and brine, dried and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (3% MeOH in DCM) to give methyl 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate (21.7 g, 79%).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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